4-Hydroxypiperidine-2-carboxamide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4-hydroxypiperidine-2-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c7-6(10)5-3-4(9)1-2-8-5/h4-5,8-9H,1-3H2,(H2,7,10) |
InChI Key |
GPAZDGSPDSORHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC1O)C(=O)N |
Origin of Product |
United States |
The Piperidine Core: a Privileged Scaffold in Chemical Design
The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and materials science. dntb.gov.uaresearchgate.netresearchgate.net Its prevalence is underscored by its presence in a vast number of FDA-approved drugs and biologically active natural products. researchgate.netpharmaceutical-technology.comwikipedia.org The term "privileged scaffold" is often used to describe the piperidine motif, reflecting its ability to serve as a foundational structure for developing a wide range of bioactive compounds. ontosight.ai These compounds span a remarkable breadth of applications, including anticancer, antiviral, analgesic, and antipsychotic agents. researchgate.net
The success of the piperidine core can be attributed to several key factors. Its three-dimensional, chair-like conformation allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors. acs.org The nitrogen atom within the ring can act as a hydrogen bond acceptor or be protonated, enhancing aqueous solubility—a critical property for drug candidates. Furthermore, the piperidine ring is synthetically versatile, offering multiple points for functionalization and modification. dntb.gov.uanih.govajchem-a.com
Stereochemical Considerations and Isomeric Forms
The structure of 4-Hydroxypiperidine-2-carboxamide contains two chiral centers, at the C2 and C4 positions. This gives rise to the possibility of four distinct stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). nih.gov These stereoisomers can be classified into two pairs of enantiomers and two pairs of diastereomers. The relative orientation of the hydroxyl and carboxamide groups (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its chemical and biological properties. nih.govnih.gov
The synthesis of specific stereoisomers is a significant challenge and a key focus of research. nih.gov For instance, enzymatic reduction methods are being explored to achieve high stereoselectivity in the synthesis of related 3-substituted-4-hydroxypiperidines. nih.gov The ability to selectively produce a single isomer is paramount, as different stereoisomers of a chiral molecule often exhibit vastly different biological activities. nih.gov The precise control over stereochemistry is a critical aspect of modern synthetic chemistry, enabling the development of highly specific and effective molecules.
Research Trajectories for 4 Hydroxypiperidine 2 Carboxamide and Its Derivatives
Research involving 4-Hydroxypiperidine-2-carboxamide and its derivatives is expanding, driven by their potential as versatile synthetic intermediates. This scaffold is a key component in the synthesis of more complex and biologically significant molecules. For example, derivatives of hydroxypiperidine are crucial building blocks for enzyme inhibitors. nih.govgoogle.com
One notable application is in the synthesis of avibactam (B1665839), a novel β-lactamase inhibitor. acs.org A synthetic route to avibactam utilizes ethyl (2S,5S)-5-hydroxypiperidine-2-carboxylate, a closely related derivative, highlighting the importance of this structural motif in developing new therapeutic agents. acs.orgacs.org The carboxamide functional group, in particular, is a common feature in various bioactive compounds, including those with antithrombotic properties. nih.gov The piperidine-3-carboxamide scaffold has also been noted for its potential in inducing senescence-like changes in cancer cells. nih.gov
Furthermore, research has shown that the functional groups on the piperidine (B6355638) ring can be leveraged for various chemical transformations. For instance, the hydroxyl group can be a handle for further derivatization, while the carboxamide offers opportunities for creating diverse libraries of compounds through modifications at the nitrogen atom. researchgate.netnih.govkoreascience.krnih.gov
Contextualization Within Functionalized Piperidine Chemistry
Retrosynthetic Analysis and Starting Materials for the Piperidine Ring
A logical retrosynthetic analysis of this compound begins with the disconnection of the amide bond. This primary disconnection points to 4-hydroxypiperidine-2-carboxylic acid as the immediate key precursor. This precursor, a substituted pipecolic acid derivative, contains the core heterocyclic scaffold with the required hydroxyl and carboxylic acid functionalities at the C4 and C2 positions, respectively.
Further deconstruction of the 4-hydroxypiperidine-2-carboxylic acid skeleton can be envisioned through several pathways. A ring-opening disconnection between the nitrogen and the C2-carbonyl carbon suggests an acyclic amino acid precursor. Alternatively, a cyclization strategy implies an acyclic precursor that can be closed to form the piperidine ring, for instance, through intramolecular reductive amination or ring-closing metathesis.
Common starting materials for the synthesis of the 4-hydroxypiperidine (B117109) ring are commercially available and versatile compounds. These include:
δ-Valerolactam: This cyclic amide serves as a precursor in chemoenzymatic syntheses where the lactam is functionalized to introduce the necessary hydroxyl and carboxyl groups. researchgate.net
4-Piperidone: The ketone functionality at the C4 position provides a convenient handle for reduction to the corresponding hydroxyl group. The synthesis of the carboxamide at C2 can be built upon this scaffold. google.com
Pyridine (B92270) derivatives: Reduction of suitably substituted pyridines is a classical approach to obtaining piperidine rings.
Acyclic β-enaminoesters: These can be synthesized from chiral amines and β-dicarbonyl compounds and serve as precursors for diastereoselective cyclization reactions to form the piperidine skeleton. rsc.orgrsc.org
De Novo Synthesis of the 4-Hydroxypiperidine-2-carboxylic Acid Skeleton
The de novo synthesis of the 4-hydroxypiperidine-2-carboxylic acid core is a critical phase that dictates the stereochemical outcome of the final product. Various strategies have been developed to control the relative and absolute stereochemistry of the two stereocenters at C2 and C4.
Diastereoselective Synthetic Routes
Diastereoselectivity in the synthesis of the 4-hydroxypiperidine-2-carboxylic acid skeleton is crucial for establishing the cis or trans relationship between the hydroxyl and carboxyl groups.
One notable methodology involves the diastereoselective synthesis of new zwitterionic bicyclic lactams derived from acyclic β-enaminoesters. rsc.orgrsc.org This approach utilizes an intramolecular non-classical Corey–Chaykovsky ring-closing reaction. The utility of these intermediates is demonstrated through the stereocontrolled total synthesis of cis-4-hydroxy-2-methyl piperidine and its corresponding pipecolic acid derivative. rsc.orgrsc.org This method allows for the generation of two or three new stereogenic centers with high diastereoselectivity. rsc.org
Another approach is the copper(I)-catalyzed reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones, which can produce 4-hydroxypiperidin-2-ones with high diastereoselectivity. nih.gov These lactams can then be further manipulated to yield the desired carboxylic acid.
A summary of a diastereoselective route is presented below:
| Starting Material | Key Reaction | Product | Diastereoselectivity |
|---|---|---|---|
| β-enaminoester | Intramolecular Corey–Chaykovsky Reaction | Zwitterionic Bicyclic Lactam | High |
Enantioselective Approaches
Enantioselective strategies are employed to produce specific enantiomers of 4-hydroxypiperidine-2-carboxylic acid. These methods often rely on chiral auxiliaries, asymmetric catalysis, or the use of enzymes.
For instance, the synthesis starting from acyclic β-enaminoesters can be rendered enantioselective by using a chiral amine, such as (R)-(+)-2-phenylglycinol, to construct the initial enaminoester. rsc.orgrsc.org This chiral auxiliary directs the stereochemical outcome of the subsequent cyclization reaction.
Chemoenzymatic Synthesis Strategies
Chemoenzymatic methods offer an elegant and efficient pathway to enantiomerically pure 4-hydroxypiperidine derivatives. These strategies combine traditional chemical reactions with highly selective enzymatic transformations.
An effective chemoenzymatic synthesis for both enantiomers of cis- and trans-4-hydroxypipecolic acid has been reported. researchgate.net The synthesis commences with commercial δ-valerolactam. A palladium-catalyzed methoxycarbonylation followed by allylic oxidation yields a racemic 4-hydroxytetrahydropyridine derivative. researchgate.net The key step is the enzymatic kinetic resolution of this racemic alcohol. Immobilized lipases, such as Novozym 435 from Candida antarctica and lipase (B570770) PS Amano IM from Burkholderia cepacia, are used to selectively esterify one of the enantiomers, allowing for their separation and subsequent conversion to the desired enantiopure hydroxypipecolic acids. researchgate.net
Key Steps in Chemoenzymatic Synthesis researchgate.net
| Step | Reaction | Catalyst/Enzyme | Purpose |
|---|---|---|---|
| 1 | Methoxycarbonylation | Palladium catalyst | Introduction of ester group |
| 2 | Allylic Oxidation | - | Introduction of hydroxyl group |
Formation of the Carboxamide Moiety
The final step in the synthesis of this compound is the formation of the primary amide from the carboxylic acid group of the piperidine precursor.
Amidation Reactions of Carboxylic Acid Precursors
The conversion of the carboxylic acid to a carboxamide is a standard transformation in organic synthesis, typically achieved through an amidation reaction. This involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia (B1221849) or an ammonia equivalent.
Commonly used methods involve peptide coupling reagents. For example, a solution of the 4-hydroxypiperidine-2-carboxylic acid can be treated with a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC.HCl) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) or a catalyst like 4-Dimethylaminopyridine (B28879) (DMAP), followed by the addition of an ammonia source. acgpubs.org The reaction is typically carried out in an inert solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). The only byproduct of direct amidation reactions from amines and carboxylic acids is water, which often needs to be removed to drive the reaction to completion. mdpi.com
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an activated ester, which then readily reacts with ammonia to form the desired carboxamide.
Direct Amidation Methods
The final step in the synthesis of this compound often involves the formation of the C2-carboxamide group. Direct amidation of the corresponding carboxylic acid or its ester derivative is a primary strategy. This transformation, while conceptually straightforward, requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine.
In direct amidation reactions starting from a carboxylic acid, the primary byproduct is water. To drive the equilibrium towards the amide product, water must be removed, often through azeotropic distillation or the use of dehydrating agents like molecular sieves. mdpi.comencyclopedia.pub Catalytic methods have been developed to avoid the use of stoichiometric activating agents. Boron-based catalysts, for instance, have shown efficacy in promoting direct amidation under milder conditions. mdpi.com Another approach involves the use of catalysts like Nb₂O₅, which acts as a reusable Lewis acid to activate the carboxylic acid. researchgate.net
Alternatively, the synthesis can proceed from a carboxylic ester precursor. The direct amidation of esters is another viable route, though it can be less reactive than using an activated carboxylic acid. mdpi.com Catalytic systems, including those based on zirconium oxide or manganese, have been developed to facilitate the direct conversion of esters to amides under various conditions, including continuous-flow setups. consensus.app
A related strategy involves the deconstructive aminolysis of bicyclic lactam-lactones. This method can produce highly decorated 3-hydroxy-2-piperidinone carboxamides in a stereocontrolled manner, providing a scaffold that is structurally similar to the target compound. rsc.orgnih.govrsc.org
| Method | Precursor | Key Reagents/Catalysts | Advantages | Reference |
| Direct Amidation | Carboxylic Acid | Boron-based catalysts, Nb₂O₅, Molecular Sieves | Atom economy, avoids stoichiometric activators | mdpi.comencyclopedia.pubresearchgate.net |
| Ester Amidation | Carboxylic Ester | Zirconium oxide, Manganese catalysts | Utilizes stable ester precursors | consensus.app |
| Deconstructive Aminolysis | Bicyclic Lactam-Lactone | Palladium catalysts, Amines | High stereocontrol, complex scaffolds | rsc.orgnih.govrsc.org |
Stereocontrolled Synthesis and Chiral Resolution Techniques
Achieving the desired stereochemistry at the C2 and C4 positions is a critical challenge in the synthesis of this compound. The relative and absolute configurations of the hydroxyl and carboxamide groups significantly influence the molecule's biological activity. researchgate.net
Control of C2 and C4 Stereocenters
The stereocontrolled synthesis of polysubstituted piperidines is a well-explored area of organic chemistry. nih.gov Strategies often rely on substrate-controlled diastereoselective reactions, where existing stereocenters direct the formation of new ones. For instance, the reduction of a ketone at C4 can be influenced by a substituent at C2, leading to a specific diastereomer of the 4-hydroxy derivative.
Hydrogenation of substituted pyridine precursors is a common method for creating the piperidine ring, and the stereochemical outcome can be directed by the choice of catalyst and reaction conditions. mdpi.com For example, catalytic hydrogenation of a suitably substituted pyridine can lead to cis- or trans-disubstituted piperidines depending on the steric and electronic nature of the substituents and the catalyst used. mdpi.com Chemo-enzymatic methods, employing enzymes like ene-reductases (EneIREDs), have also been developed for the dearomatization of activated pyridines to yield stereo-enriched piperidines. nih.gov
Another powerful approach is the intramolecular cyclization of acyclic precursors. Aza-Michael reactions, for example, can be used to form the piperidine ring with a degree of stereocontrol. nih.gov The stereochemistry of the final product is dictated by the geometry of the starting alkene and the reaction conditions.
Use of Chiral Auxiliaries and Catalysts
To achieve enantioselective synthesis, chiral auxiliaries or asymmetric catalysts are frequently employed. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of one or more subsequent reactions. cdnsciencepub.com For instance, a D-arabinopyranosylamine auxiliary has been used in a domino Mannich–Michael reaction to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity, which can then be converted to chiral piperidine derivatives. cdnsciencepub.com
Asymmetric catalysis offers a more atom-economical approach to enantiocontrol. Chiral phosphine (B1218219) catalysts have been successfully used in the [4+2] annulation of imines with allenes to furnish functionalized piperidine derivatives with high enantioselectivity. nih.gov Similarly, chiral rhodium catalysts can be employed for the enantioselective arylation of N-tosylaldimines, which can then be cyclized to form chiral 2-aryl piperidines. organic-chemistry.org Biocatalytic methods, using enzymes such as imine reductases (IREDs), have also proven effective for the asymmetric reduction of piperideines to afford optically pure piperidines. acs.org
Classical resolution techniques, such as the separation of diastereomeric salts formed with a chiral resolving agent, or chiral chromatography, can also be employed to separate enantiomers from a racemic mixture. nih.govnih.govaocs.org
| Technique | Description | Example | Reference |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. | Use of D-arabinopyranosylamine in a domino Mannich–Michael reaction. | cdnsciencepub.com |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Enantioselective [4+2] annulation using a chiral phosphepine catalyst. | nih.gov |
| Biocatalysis | Use of enzymes for stereoselective transformations. | Asymmetric reduction of piperideines using imine reductases (IREDs). | acs.org |
| Chiral Resolution | Separation of enantiomers from a racemic mixture. | HPLC with a chiral stationary phase. | nih.govaocs.org |
Protective Group Strategies for Functional Moieties
The synthesis of this compound involves multiple functional groups—a secondary amine, a hydroxyl group, and a carboxamide (or its carboxylic acid precursor)—that may require protection to prevent unwanted side reactions during synthesis. nih.gov The choice of protecting groups is crucial and must be orthogonal, meaning that each group can be removed selectively without affecting the others. creative-peptides.com
N-Protection (e.g., Boc, Fmoc)
The piperidine nitrogen is a nucleophilic secondary amine that typically requires protection. The most common protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
The Boc group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). peptide.comgoogle.com The introduction of the Boc group is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.comgoogle.com
The Fmoc group , in contrast, is base-labile and is typically removed using a solution of piperidine in a solvent like dimethylformamide (DMF). peptide.comtotal-synthesis.comresearchgate.net This orthogonality to the acid-labile Boc group makes the combination of Boc and Fmoc protecting groups a powerful strategy in complex syntheses. creative-peptides.com The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu under basic conditions. total-synthesis.com
| Protecting Group | Structure | Introduction Reagent | Cleavage Condition | Reference |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA) | peptide.comgoogle.com |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl, Fmoc-OSu | Basic (e.g., 20% Piperidine in DMF) | peptide.comtotal-synthesis.comresearchgate.net |
Hydroxyl and Carboxylic Acid Protection
The hydroxyl group at C4 and the carboxylic acid group at C2 (or its precursor) also require protection during certain synthetic steps.
For the hydroxyl group , common protecting groups include ethers (e.g., benzyl (B1604629), silyl (B83357) ethers) and esters. The choice depends on the required stability and the conditions for deprotection. For instance, benzyl ethers can be removed by hydrogenolysis, while silyl ethers like tert-butyldimethylsilyl (TBDMS) are cleaved with fluoride (B91410) ions. creative-peptides.com In some synthetic contexts involving piperidines, specific protecting groups like 1-aryl-4-alkoxypiperidin-4-yl have been developed for hydroxyl functions. rsc.org
The carboxylic acid group is often protected as an ester, such as a methyl or ethyl ester, which can be hydrolyzed under basic or acidic conditions. For more sensitive substrates, a tert-butyl ester can be used, which is cleaved under acidic conditions, making it compatible with Fmoc-based N-protection strategies. creative-peptides.com
The strategic selection and application of these protecting groups are fundamental to the successful synthesis of this compound, enabling the construction of this complex molecule with the desired stereochemistry and purity.
Advanced Catalytic Methods in Synthesis
Modern synthetic strategies increasingly rely on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. For complex molecules like this compound, transition metal catalysis and catalytic ring-opening reactions represent the forefront of synthetic innovation.
Transition metals, particularly those from group 10 like palladium, are powerful tools in organic synthesis due to their high activity, selectivity, and broad functional group tolerance. mdpi.com These catalysts enable the construction of complex molecular architectures in fewer steps compared to classical methods. mdpi.com
A state-of-the-art approach that can be adapted for the synthesis of highly substituted hydroxypiperidine carboxamides involves the palladium-catalyzed deconstructive aminolysis of bicyclic lactam-lactones. nih.gov In a process described for the synthesis of 3-hydroxy-2-piperidinone carboxamides, a palladium catalyst, in conjunction with a phosphine ligand, facilitates a skeletal remodeling of a bridged δ-lactam-γ-lactone precursor. nih.gov This transformation proceeds through the selective catalytic activation and cleavage of an acyl C–O bond, a traditionally challenging feat. nih.gov The use of catalysts like Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) with triphenylphosphine (B44618) (PPh₃) has proven effective in this type of transformation. nih.gov
This methodology highlights the potential for creating densely functionalized piperidine cores. By strategically designing the bicyclic precursor, this catalytic approach could theoretically be tailored to produce the 4-hydroxy-piperidine-2-carboxamide scaffold, representing a significant advancement in accessing such privileged structures. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to synthesize complex piperidine derivatives by forming new carbon-carbon bonds. mdpi.com
Ring-opening reactions of strained or activated cyclic precursors provide a direct and often stereocontrolled route to substituted piperidines. A particularly innovative strategy is the catalytic ring-opening aminolysis of bridged valerolactam-butyrolactones. nih.gov This method allows for the deconstructive functionalization of a complex scaffold to generate highly decorated 3-hydroxy-2-piperidinone carboxamides with primary and secondary amines. nih.gov The reaction proceeds with high diastereoselectivity and yield, demonstrating a modular approach to incorporating diversity into the final product. nih.gov
The core of this transformation is the site-selective aminolysis that occurs at the γ-lactone, driven by the palladium catalyst system. nih.gov This represents the first catalytic method for activating the acyl C–O bonds of γ-lactones for such a purpose. nih.gov While the primary example yields a 3-hydroxy-2-oxo product, the fundamental principle of using a catalytic ring-opening aminolysis to form a piperidine carboxamide structure is directly relevant.
Another conceptual approach involves the oxidative cleavage of the olefin bond in precursors like substituted cyclopentenes, which generates reactive diformyl intermediates. nih.gov These intermediates can then undergo a ring-closing reductive amination with an appropriate amine, leading to the formation of a piperidine ring. nih.gov This ring-opening/ring-closing cascade allows for significant ring expansion and the stereocontrolled synthesis of functionalized piperidine derivatives. nih.gov
Optimization of Reaction Conditions and Yields
The efficiency and viability of a synthetic route are critically dependent on the optimization of reaction parameters. Key variables include the choice of catalyst, solvent, temperature, and reactant stoichiometry.
In the context of the palladium-catalyzed synthesis of hydroxypiperidinone carboxamides, a systematic optimization was performed. nih.gov The choice of solvent was found to be crucial, with 2-methyltetrahydrofuran (B130290) (2-MeTHF) emerging as superior to other organic solvents like toluene, dioxane, and acetonitrile (B52724). nih.gov The catalyst system was also extensively screened, revealing that the combination of Pd(TFA)₂ and PPh₃ provided the highest yield and selectivity. nih.gov
The following table summarizes the optimization of the catalyst system for a model reaction forming a related hydroxypiperidinone carboxamide structure.
| Entry | Palladium Source | Ligand | Yield (%) |
|---|---|---|---|
| 1 | Pd(TFA)₂ | PPh₃ | 85 |
| 2 | Pd(OAc)₂ | PPh₃ | 72 |
| 3 | Pd₂(dba)₃ | PPh₃ | 65 |
| 4 | Pd(TFA)₂ | P(o-tol)₃ | 78 |
| 5 | Pd(TFA)₂ | dppf | 55 |
| 6 | Pd(TFA)₂ | Xantphos | <5 |
Similarly, in the development of synthetic routes to other functionalized piperidines, such as key intermediates for analgesics, optimization of Strecker-type condensations has been explored. researchgate.net In these cases, variables like solvent, reaction temperature, and the molar ratio of reactants were systematically adjusted. For instance, while such condensations are often run at 0–20 °C, studies found that higher temperatures could be beneficial for specific substrates. researchgate.net The final N-debenzylation step in that synthesis was also optimized under various catalytic hydrogenation conditions to achieve nearly quantitative yields. researchgate.net These examples underscore the universal importance of fine-tuning reaction conditions to maximize the yield and purity of the desired piperidine product.
Transformations at the Hydroxyl Group (C4)
The secondary hydroxyl group at the C4 position is a prime site for various chemical transformations, including oxidation, etherification, esterification, and substitution reactions.
Oxidation Reactions (e.g., to Ketone)
The oxidation of the 4-hydroxyl group to a ketone yields 4-oxopiperidine-2-carboxamide. This transformation is a common strategy in the synthesis of piperidine-based compounds. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups.
Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, non-chromium-based methods like Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and Dess-Martin periodinane (DMP) oxidation. For instance, the oxidation of similar 4-hydroxypiperidine systems has been effectively achieved using such reagents. google.com A patent describes the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine using hydrogen peroxide in the presence of a carbonate catalyst. google.com
While specific examples for the direct oxidation of this compound are not extensively detailed in readily available literature, the principles of these standard oxidation methods are applicable. The reaction conditions would need to be optimized to ensure high conversion and minimize side reactions, particularly at the carboxamide and the piperidine nitrogen.
Table 1: Representative Oxidation Reactions of 4-Hydroxypiperidine Derivatives
| Starting Material | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| 4-Hydroxy-2,2,6,6-tetramethylpiperidine | H₂O₂ / Ammonium Carbonate, 70°C | 4-Hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl | google.com |
Etherification and Esterification
The hydroxyl group at C4 can readily undergo etherification and esterification to produce a variety of derivatives. These reactions are typically carried out under standard conditions.
Etherification: The formation of an ether linkage can be achieved through Williamson ether synthesis, where the deprotonated hydroxyl group (alkoxide) reacts with an alkyl halide. Alternatively, the Mitsunobu reaction, which involves the use of triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), provides a mild method for etherification with a variety of alcohols.
Esterification: Ester derivatives can be synthesized by reacting the hydroxyl group with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. For more sensitive substrates, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP) is preferred to facilitate the reaction under milder conditions. nih.gov
Substitution Reactions
The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the C4 position, including azides, halides, and cyanides. For example, treatment with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine (B128534) would yield the corresponding sulfonate ester. Subsequent reaction with a nucleophile would lead to the displacement of the sulfonate group.
Modifications at the Carboxamide Moiety (C2)
The primary carboxamide at the C2 position offers another handle for derivatization, including modifications at the amide nitrogen and reduction of the carbonyl group.
N-Alkylation and N-Acylation of the Amide Nitrogen
N-Alkylation: The direct N-alkylation of a primary amide can be challenging due to the low nucleophilicity of the amide nitrogen and the potential for O-alkylation. However, under specific conditions, such as using a strong base to deprotonate the amide followed by reaction with an alkyl halide, N-alkylation can be achieved.
N-Acylation: N-acylation of the primary amide to form an imide derivative can be accomplished by reaction with an acid chloride or anhydride (B1165640) under basic conditions. A study on piperidine-4-carboxamide derivatives demonstrated the synthesis of various N-substituted analogs. nih.gov
Table 2: Examples of N-Acylation of Piperidine Amide Derivatives
| Starting Material | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Piperidine-4-carboxamide | 2-(Trifluoromethyl)benzyl bromide, K₂CO₃, ACN, 50°C | 4-Oxo-N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)-4H-chromene-2-carboxamide | acgpubs.org |
Reduction of the Amide Carbonyl
The carboxamide group at C2 can be reduced to an amine, yielding a 2-(aminomethyl)-4-hydroxypiperidine derivative. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is generally performed in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. Care must be taken during the workup to safely quench the excess reducing agent.
Alternatively, milder reducing agents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) can also be used for the reduction of amides. The choice of reducing agent may be influenced by the presence of other reducible functional groups in the molecule. For instance, a patent describes the reduction of 2-pyridineethanol to 2-piperidineethanol (B17955) using various catalysts, which is a related transformation.
Functionalization through Carboxamidine Formation
The primary carboxamide group of this compound can be converted into a carboxamidine moiety, a functional group known for its basicity and ability to participate in hydrogen bonding. This transformation is typically achieved through a two-step process involving dehydration to a nitrile followed by the addition of an amine, or through direct reaction with an amine under specific catalytic conditions.
One common method involves the use of dehydrating agents to form the intermediate 2-cyano-4-hydroxypiperidine. Subsequent treatment of the nitrile with an amine or ammonia, often in the presence of a Lewis acid or other catalysts, yields the desired carboxamidine. Alternatively, direct conversion can be mediated by reagents that activate the carboxamide for nucleophilic attack. For instance, zinc(II) compounds have been shown to catalyze the nucleophilic addition of amines to nitriles to form amidines and may facilitate the direct amination of carboxamides under harsh conditions. rsc.orgrsc.org
Another approach involves the synthesis of piperine-carboximidamide hybrids, suggesting that the carboxamide can be activated and reacted with an appropriate amine-containing fragment to form the carboximidamide. nih.gov
Table 1: Representative Conditions for Carboxamidine Formation from Carboxamides
| Reagent System | Reaction Conditions | Comments |
| 1. Dehydrating Agent (e.g., POCl₃, SOCl₂) 2. Amine/Ammonia | 1. Anhydrous solvent, often with a base 2. Alcoholic solvent, sometimes with heating | Two-step process via a nitrile intermediate. |
| Zn(II) catalyst, Amine | Elevated temperatures, acetonitrile as solvent | Catalytic addition of an amine to the corresponding nitrile, which can be formed in situ from the carboxamide. rsc.orgrsc.org |
| Vilsmeier-type reagents | Anhydrous conditions | Direct conversion of the carboxamide. |
Reactions at the Piperidine Nitrogen
The secondary amine of the piperidine ring is a key site for derivatization, allowing for the introduction of a wide range of substituents through N-alkylation, N-acylation, and other modifications.
N-Alkylation and N-Acylation
N-alkylation of the piperidine nitrogen can be readily achieved by reacting this compound with an alkyl halide in the presence of a base. researchgate.netchemicalforums.com Common bases include potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride, provides another versatile method for N-alkylation. google.com
N-acylation is typically performed by treating the parent compound with an acyl chloride or anhydride in the presence of a base like triethylamine or pyridine to neutralize the generated acid. These reactions are generally high-yielding and proceed under mild conditions.
Table 2: Conditions for N-Alkylation and N-Acylation of Piperidines
| Reaction | Reagents | Solvent | Base |
| N-Alkylation | Alkyl halide (e.g., R-Br, R-I) | Acetonitrile, DMF | K₂CO₃, NaH, DIPEA researchgate.net |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Dichloromethane, THF | - |
| N-Acylation | Acyl chloride, Acyl anhydride | Dichloromethane, THF | Triethylamine, Pyridine |
Formation of Substituted Derivatives
The ability to functionalize the piperidine nitrogen allows for the synthesis of a vast array of substituted derivatives. For instance, N-benzyl derivatives can be prepared using benzyl halides. researchgate.net More complex substituents can be introduced to explore structure-activity relationships in medicinal chemistry contexts. The synthesis of N-substituted piperidine analogs has been explored for various therapeutic targets. ajchem-a.com The choice of the N-substituent can significantly influence the biological activity and physicochemical properties of the resulting molecule.
Protective Group Manipulation and Removal
In multi-step syntheses, it is often necessary to protect the piperidine nitrogen to prevent unwanted side reactions. The most common protecting group for secondary amines is the tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (Boc₂O). sigmaaldrich.com The Boc group is stable to many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane.
Table 3: Common Protecting Groups for the Piperidine Nitrogen
| Protecting Group | Introduction Reagent | Removal Conditions |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA), HCl in dioxane |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl) | H₂, Pd/C (Hydrogenolysis) |
| p-Toluenesulfonyl (Tosyl, Ts) | p-Toluenesulfonyl chloride (TsCl) | Strong acid (e.g., HBr/AcOH), reducing agents |
| 2-Nitrobenzenesulfonyl (Nosyl, Ns) | 2-Nitrobenzenesulfonyl chloride (NsCl) | Thiolates (e.g., thiophenol) and a base |
Ring-Opening and Rearrangement Reactions
While the piperidine ring is generally stable, under specific conditions, ring-opening or rearrangement reactions can occur. For instance, the condensation of γ,δ-unsaturated amines with aldehydes in an acidic aqueous medium can lead to the formation of 4-hydroxypiperidine derivatives. Deviations from optimal pH can promote dehydration to Δ³-piperidines.
Ring-opening of related aziridine-2-carboxamides with nucleophiles has been reported as a method for synthesizing substituted amino acid derivatives. nih.gov While not a direct reaction of the piperidine ring itself, this highlights a potential synthetic route starting from a strained three-membered ring to access related structures. More drastic conditions, such as treatment with strong acids and heat, could potentially lead to rearrangement or cleavage of the piperidine ring, although such reactions are generally not synthetically useful for this scaffold.
Bioconjugation and Linker Attachment Strategies
The functional groups of this compound offer several handles for bioconjugation and the attachment of linkers. The primary carboxamide can be a point of attachment, though it is generally less reactive than other functional groups.
A more common strategy involves the functionalization of the piperidine nitrogen. For example, an N-alkyl or N-acyl derivative bearing a terminal functional group suitable for bioconjugation (e.g., an alkyne for click chemistry, a carboxylic acid for amide coupling, or a maleimide (B117702) for reaction with thiols) can be synthesized.
The hydroxyl group at the 4-position can also be utilized. It can be converted into a better leaving group for substitution with a linker containing a nucleophile, or it can be used to form an ester or ether linkage with a suitable linker molecule.
A novel bioconjugation strategy involves the in-situ generation of reactive isocyanates from a stable precursor. acs.org A derivative of this compound could potentially be designed to incorporate a hydroxamic acid or a similar group that can be triggered to form a reactive species for protein labeling. acs.org Amide bond formation starting from carboxylated or primary amine-functionalized molecules remains a common strategy for bioconjugation. nih.gov
Table 4: Potential Bioconjugation Strategies for this compound Derivatives
| Functional Handle | Derivatization Strategy | Linker/Biomolecule Reactive Group |
| Piperidine Nitrogen | N-alkylation/acylation with a bifunctional linker | Alkyne, Azide, Maleimide, NHS-ester |
| 4-Hydroxyl Group | Esterification or etherification with a linker | Carboxylic acid, Activated halide |
| 2-Carboxamide | Activation and coupling (less common) | Amine (on biomolecule) |
| In-situ generation | Derivatization to an isocyanate precursor | Nucleophilic residues on proteins (e.g., lysine) acs.org |
Impact of Stereochemistry on Molecular Recognition
The compound this compound possesses two chiral centers, at carbon 2 and carbon 4 of the piperidine ring. This gives rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The specific three-dimensional arrangement of the carboxamide and hydroxyl groups is critical for molecular recognition by biological targets such as enzymes and receptors.
Biological systems are inherently chiral, and thus, the interaction between a small molecule and a protein is often highly stereospecific. The precise spatial orientation of key functional groups determines the ability of the ligand to fit into a binding pocket and form stabilizing interactions. For piperidine carboxamides, specific stereochemistry is often a prerequisite for biological activity, as the defined 3D structure allows for optimal interaction with target molecules. ontosight.ai
Influence of Hydroxyl Group Orientation and Substituents on Binding
The hydroxyl (-OH) group at the 4-position of the piperidine ring plays a crucial role in the molecule's polarity and its ability to form hydrogen bonds. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). The orientation of this group, whether axial or equatorial relative to the plane of the piperidine ring, can significantly impact binding affinity.
NMR studies on 4-hydroxypiperidine itself indicate the presence of both axial and equatorial forms in solution. rsc.org In crystal structures of derivatives, the preference for one orientation over the other can be influenced by intermolecular hydrogen bonding within the crystal lattice. rsc.org In the context of a ligand-receptor complex, the optimal orientation will be the one that allows for the most favorable hydrogen bonding interactions with amino acid residues in the target's binding site. For instance, studies on p38 MAP kinase inhibitors found that a 4-hydroxypiperidine substituent conferred high selectivity, highlighting the importance of this group in directing binding. nih.gov Research on other complex molecules has shown that the presence and orientation of a hydroxyl group can be critical for binding affinity toward specific receptors. nih.gov The introduction of hydroxyl groups into a molecule can increase hydrogen bonding interactions with surrounding amino acids, potentially increasing inhibitory activity. nih.gov
Substituents on the hydroxyl oxygen or replacements of the hydroxyl group would drastically alter the molecule's interaction profile. Alkylation, for example, would remove the hydrogen bond donating capability, while substitution with a halogen would change the electrostatic potential and size of the group.
Role of the Carboxamide Group in Hydrogen Bonding and Other Interactions
The carboxamide group (-C(=O)NH2) at the 2-position is a versatile functional group for molecular interactions. It features a hydrogen bond donor (the N-H) and two hydrogen bond acceptor sites (the carbonyl oxygen and, to a lesser extent, the nitrogen lone pair). This allows for the formation of robust and specific hydrogen bond networks with target proteins. nih.govresearchgate.net
Conformational Analysis of the Piperidine Ring System
The six-membered piperidine ring is not planar and, like cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. rsc.orgacs.org In this conformation, substituents at each carbon atom can be in either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. The piperidine ring can undergo ring inversion, which interconverts axial and equatorial substituents. rsc.org
The energetic barrier for this inversion and the preferred conformation are influenced by the nature and position of the substituents. For this compound, the bulky carboxamide group at C2 and the hydroxyl group at C4 will influence the conformational equilibrium. Generally, bulky substituents prefer the equatorial position to minimize steric clashes. The specific conformation adopted by the ring is critical as it dictates the relative spatial positions of the hydroxyl and carboxamide groups, which are key to its biological interactions.
Computational Chemistry and Molecular Modeling in SAR
Computational methods are powerful tools for understanding and predicting the structure-activity relationships of molecules like this compound.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to:
Determine the most stable conformations of the piperidine ring and the orientations of the substituent groups.
Analyze the molecule's vibrational spectra (FT-IR and Raman) to complement experimental data. chemrxiv.org
Calculate electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO/LUMO). nih.gov These properties help in identifying the regions of the molecule most likely to engage in electrophilic or nucleophilic interactions.
Investigate the strengths of intramolecular hydrogen bonds and other non-covalent interactions.
Recent studies have combined DFT calculations with experiments to understand reaction mechanisms, such as the N-methylation of 4-hydroxypiperidine, demonstrating the power of this approach to elucidate chemical behavior at a molecular level. acs.org
Table 1: Illustrative DFT-Calculated Properties for a Piperidine Derivative This table is illustrative and shows typical data obtained from DFT calculations for related molecules.
| Property | Calculated Value/Observation | Significance |
|---|---|---|
| Conformational Energy | Chair (OH-equatorial, CONH2-equatorial) is lowest in energy. | Predicts the most likely 3D structure of the molecule. |
| Molecular Electrostatic Potential (MEP) | Negative potential around C=O and -OH oxygens; Positive potential around N-H and O-H hydrogens. | Identifies sites for hydrogen bonding and electrostatic interactions. chemrxiv.org |
| HOMO-LUMO Gap | 4.5 eV | Relates to chemical reactivity and stability. |
| NBO Analysis | Strong n -> σ* interaction between nitrogen lone pair and anti-bonding orbitals of adjacent C-C bonds. | Characterizes hyperconjugation and electronic delocalization within the molecule. chemrxiv.org |
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in SAR studies for:
Virtual Screening: Docking can be used to screen large libraries of compounds to identify potential inhibitors for a specific target. researchgate.netmdpi.com
Binding Mode Prediction: It provides a detailed 3D model of the ligand-receptor complex, showing the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the binding. nih.gov
Affinity Estimation: Docking programs use scoring functions to estimate the binding affinity (e.g., docking score or estimated free energy of binding), which can be correlated with experimental activity data like IC50 values.
For this compound, docking simulations could be used to predict how each of its four stereoisomers binds to a given target. The results would highlight the critical roles of the hydroxyl and carboxamide groups in forming hydrogen bonds with specific amino acid residues (e.g., Asp, Glu, Asn, Gln) and the importance of the piperidine ring in making van der Waals contacts. The stability of these predicted binding modes can be further assessed using more computationally intensive methods like molecular dynamics (MD) simulations. nih.gov
Table 2: Example of Molecular Docking Results for a Series of Piperidine Analogs This table presents hypothetical data to illustrate how docking results are used in SAR.
| Compound | Modification | Docking Score (kcal/mol) | Key Interactions Observed in Simulation |
|---|---|---|---|
| (2S, 4R)-Isomer | - | -9.5 | H-bond from OH to Asp121; H-bonds from CONH2 to Gln88. |
| (2R, 4S)-Isomer | - | -7.2 | H-bond from OH to Asp121; Steric clash with Phe45. |
| 4-methoxy analog | OH replaced with OCH3 | -6.8 | Loss of H-bond donor capability at position 4. |
| 2-sulfonamide analog | CONH2 replaced with SO2NH2 | -8.9 | Different geometry of H-bonds with Gln88. |
These computational approaches, in conjunction with experimental synthesis and testing, provide a powerful platform for the rational design of novel and potent molecules based on the this compound scaffold.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The presence of the lone pairs on the nitrogen and oxygen atoms, particularly the hydroxyl oxygen and the amide oxygen and nitrogen, would significantly contribute to the HOMO. These regions of high electron density are susceptible to electrophilic attack and are key sites for hydrogen bond donation. The LUMO, on the other hand, would likely be centered around the carbonyl group of the carboxamide, which can act as an electron acceptor in interactions with nucleophilic residues of a biological target.
Computational studies, such as those employing Density Functional Theory (DFT), on related piperidine derivatives have been used to calculate these orbital energies and visualize their distribution. Such analyses for this compound would be invaluable in predicting its chemical reactivity and its propensity to engage in specific orbital-driven interactions within a binding pocket.
Dipole Moment and Polarity Assessments
The hydroxyl group and the primary carboxamide are both capable of acting as hydrogen bond donors and acceptors. This dual character enhances the molecule's polarity and its potential for forming strong, directional interactions with biological targets. The precise magnitude and direction of the dipole moment would depend on the specific conformation of the piperidine ring and the relative orientations of the hydroxyl and carboxamide substituents. Computational modeling would be required to determine the exact dipole moment for the various possible stereoisomers and conformers of the molecule.
Correlation of Structural Modifications with Biological Target Modulation (Non-Clinical)
While direct non-clinical studies on this compound are limited, extensive research on analogous piperidine carboxamides provides a robust framework for understanding how structural modifications can modulate interactions with various biological targets, including enzymes and receptors.
Enzyme Interaction Studies
The carboxamide moiety is a common feature in many enzyme inhibitors, often mimicking a peptide bond and interacting with the enzyme's active site. Research on related piperidine carboxamides has demonstrated their potential as inhibitors of various enzymes. For instance, piperidine carboxamide derivatives have been identified as inhibitors of anaplastic lymphoma kinase (ALK), a key target in cancer therapy. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that the substitution pattern on the piperidine ring and the nature of the groups attached to the carboxamide nitrogen are critical for potency and selectivity. nih.gov
In a different context, piperidine-4-carboxamides have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov The SAR studies highlighted that modifications to the substituent on the piperidine nitrogen and the carboxamide group significantly influenced the inhibitory activity and selectivity against different hCA isoforms. nih.gov
These studies suggest that the 4-hydroxy group in this compound could provide an additional hydrogen bonding interaction within an enzyme's active site, potentially enhancing binding affinity and modulating inhibitory activity.
Table 1: SAR of Piperidine Carboxamide Analogues in Enzyme Inhibition
| Base Scaffold | Enzyme Target | Key SAR Findings | Reference |
| Piperidine Carboxamide | Anaplastic Lymphoma Kinase (ALK) | The X-ray cocrystal structure revealed an unusual DFG-shifted conformation, allowing access to an extended hydrophobic pocket. Optimization of both the right- and left-hand side of the molecule led to improved potency. | nih.gov |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | Human Carbonic Anhydrase (hCA) | Substituents on the piperazine/benzylamine portion of the carboxamide influenced selectivity for different hCA isoforms (I, II, IX, and XII). | nih.gov |
Receptor Binding Profiling
Piperidine-based structures are common in ligands for a variety of G-protein coupled receptors (GPCRs) and ion channels. The specific substitution pattern on the piperidine ring is crucial for determining receptor affinity and functional activity (agonist, antagonist, or allosteric modulator).
For example, a study on 4-phenylpiperidine-2-carboxamide analogues identified them as positive allosteric modulators (PAMs) of the serotonin (B10506) 5-HT2C receptor. nih.gov The optimization of the substituent at the 4-position of the piperidine ring was key to improving pharmacokinetic properties and reducing off-target interactions. nih.gov This highlights the importance of the substituent at the 4-position in fine-tuning the pharmacological profile.
In another study, piperidine-4-carboxamide derivatives were designed as CCR5 inhibitors, which are important in anti-HIV therapy. nih.gov The SAR of these compounds was guided by a 'Y-shaped' pharmacophore model, where the piperidine ring and its substituents formed crucial interactions with the receptor. nih.gov
The presence of a hydroxyl group at the 4-position of this compound could play a significant role in receptor binding by forming a key hydrogen bond with a polar residue in the binding pocket, thereby influencing affinity and selectivity.
Table 2: Receptor Binding Profile of Piperidine Carboxamide Analogues
| Base Scaffold | Receptor Target | Key SAR Findings | Reference |
| 4-Phenylpiperidine-2-carboxamide | Serotonin 5-HT2C Receptor | Optimization of the 4-position substituent with cyclohexyl- or phenyl-containing fragments reduced rotatable bonds and lipophilicity, leading to improved PAM activity. | nih.gov |
| Piperidine-4-carboxamide | CCR5 | A 'Y shape' pharmacophore model guided the design. The nature of the substituents on the piperidine nitrogen and the carboxamide were critical for potent inhibitory activity. | nih.gov |
| Piperidine-3-carboxamides | Human Platelet Aggregation | The presence of an amide substituent at the 3-position was necessary for activity. The nature of the substituent on the piperidine nitrogen influenced potency. | nih.gov |
Applications As a Chemical Building Block and Research Tool
Utility in Complex Organic Synthesis
The piperidine (B6355638) ring is a prevalent scaffold in a vast number of pharmaceuticals and biologically active natural products. mdpi.comnih.gov Consequently, functionalized piperidines like 4-hydroxypiperidine-2-carboxamide serve as crucial intermediates in the construction of more elaborate molecules. mdpi.com The strategic placement of the hydroxyl and carboxamide groups allows for sequential and regioselective reactions, enabling the introduction of diverse substituents and the extension of the molecular framework.
Recent advances in synthetic methodologies have further enhanced the utility of piperidine derivatives. For instance, novel methods for the stereoselective synthesis of piperidines have been developed, employing transition metal catalysis and organocatalysis to control the spatial arrangement of substituents. nih.gov A recent innovative approach combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling to streamline the synthesis of complex piperidines, significantly reducing the number of synthetic steps required. news-medical.net Such advancements make the synthesis of intricate molecules starting from building blocks like this compound more efficient and cost-effective. news-medical.net The focus on creating novel building blocks is a recognized strategy for improving the quality of compounds in drug discovery pipelines. nih.gov
Scaffold for Peptide Mimetics and Constrained Peptidomimetics
Peptides are crucial signaling molecules in numerous biological processes, but their therapeutic use is often hampered by poor metabolic stability and low bioavailability. Peptide mimetics, or peptidomimetics, are compounds designed to mimic the structure and function of natural peptides while overcoming these limitations. The rigid, cyclic structure of the piperidine ring makes this compound an excellent scaffold for the design of constrained peptidomimetics. nih.gov By incorporating this scaffold, researchers can lock the peptide backbone into a specific conformation that is recognized by its biological target, leading to enhanced potency and selectivity. nih.gov
The development of highly constrained bicyclic peptide libraries has been shown to yield peptides with remarkable resistance to proteases. nih.gov The piperidine-4-carboxamide moiety, a closely related structure, has been successfully employed as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase, an enzyme implicated in Alzheimer's disease. researchgate.net This highlights the potential of the piperidine carboxamide framework in generating potent and specific inhibitors of protein-protein interactions. nih.gov
Precursor in the Design of Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. nih.gov A PROTAC molecule consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.gov The nature of this linker is critical for the efficacy of the PROTAC, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov
Recent trends in PROTAC design have seen the incorporation of rigid heterocyclic structures, such as piperidine and piperazine, into the linker to improve rigidity and solubility. nih.govnih.gov The piperidine scaffold can enhance the formation of a stable ternary complex, a key factor for efficient protein degradation. nih.gov A related compound, piperidine-4-carbaldehyde, is explicitly marketed as a PROTAC linker, underscoring the value of the piperidine core in this technology. medchemexpress.com The functional handles on this compound make it an attractive precursor for the synthesis of novel and effective PROTAC linkers.
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. The piperidine carboxamide scaffold has been utilized in the development of such probes. For example, piperidine carboxamide derivatives have been synthesized and evaluated as inhibitors of calpain, a cysteine protease. nih.gov These inhibitors can serve as chemical probes to investigate the biological roles of calpain in various physiological and pathological processes. nih.gov
Furthermore, piperidine carboxamide analogues have been identified as potent and species-selective proteasome inhibitors with antimalarial activity. nih.govmonash.edu These compounds can be used as probes to study the function of the proteasome in Plasmodium falciparum, the parasite responsible for malaria, and to validate it as a drug target. nih.govmonash.edu The development of such specific probes is essential for dissecting complex biological pathways and identifying new therapeutic strategies.
Generation of Compound Libraries for Screening
High-throughput screening of large and diverse compound libraries is a cornerstone of modern drug discovery. The synthesis of such libraries often relies on the use of versatile building blocks that can be readily modified to generate a wide array of different molecules. This compound is an ideal candidate for inclusion in such libraries due to its multiple points of diversification.
The closely related piperazine-2-carboxamide (B1304950) has been used to generate a lead discovery library of 15,000 individual compounds. nih.gov This demonstrates the feasibility and utility of using such scaffolds in combinatorial chemistry. By systematically reacting the amine, hydroxyl, and carboxamide functionalities of this compound with a variety of reagents, vast and structurally diverse compound libraries can be generated for screening against a wide range of biological targets. nih.govbioblocks.com
Role in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at creating collections of structurally diverse and complex small molecules, often inspired by natural products. slideplayer.com This approach seeks to explore new areas of chemical space and identify novel biological activities. The piperidine scaffold is a common feature in many natural products and is therefore a valuable starting point for DOS. slideplayer.comnih.gov
Several research groups have developed DOS strategies based on piperidine derivatives. slideplayer.comnih.govlincoln.ac.uk These strategies often involve the use of a common precursor, such as a functionalized piperidine, which is then subjected to a series of branching reaction pathways to generate a library of structurally distinct molecules. researchgate.net The stereochemical complexity and multiple functional groups of this compound make it a powerful tool for DOS, enabling the creation of libraries with a high degree of three-dimensional diversity. nih.gov
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural elucidation of 4-Hydroxypiperidine-2-carboxamide, providing insights into its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. While specific experimental data for this exact compound is not widely published, the expected chemical shifts and coupling constants can be inferred from closely related structures such as 4-Hydroxypiperidine (B117109) and other piperidine (B6355638) derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons on the piperidine ring and the amide group. The chemical shifts are influenced by the electron-withdrawing effects of the hydroxyl and carboxamide groups. The protons on the carbons adjacent to the nitrogen and the carbonyl group would appear at a lower field. The stereochemistry of the substituents (cis or trans) will significantly affect the coupling constants between the protons on the piperidine ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The carbons bonded to the hydroxyl and amino groups will also be deshielded. Data for the related compound, 4-Hydroxypiperidine, shows signals for the carbon bearing the hydroxyl group at approximately 67 ppm and the carbons adjacent to the nitrogen at around 43 ppm. nist.gov Similar shifts, with adjustments for the carboxamide substituent, would be expected for this compound.
Expected ¹H and ¹³C NMR Data for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (J, Hz) | Expected ¹³C Chemical Shift (ppm) |
| C2-H | 3.5 - 3.8 | dd, J ≈ 8, 4 Hz | 55 - 60 |
| C3-H | 1.8 - 2.2 | m | 30 - 35 |
| C4-H | 3.9 - 4.2 | m | 65 - 70 |
| C5-H | 1.6 - 2.0 | m | 30 - 35 |
| C6-H | 2.8 - 3.2 (eq), 2.5 - 2.9 (ax) | m | 42 - 47 |
| N-H (piperidine) | 2.0 - 3.0 | br s | - |
| C=O | - | - | 170 - 175 |
| NH₂ (amide) | 7.0 - 7.5 (one H), 6.5 - 7.0 (one H) | br s | - |
Note: These are estimated values and can vary based on the solvent and the specific stereoisomer.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound by providing a highly accurate mass measurement. For the closely related compound, (2S,4R)-4-hydroxypiperidine-2-carboxylic acid, the computed monoisotopic mass is 145.07389321 Da. nih.gov Given that a carboxamide group replaces the carboxylic acid, the exact mass of this compound (C₆H₁₂N₂O₂) would be slightly different.
**Predicted HRMS Data for this compound (C₆H₁₂N₂O₂) **
| Parameter | Value |
| Molecular Formula | C₆H₁₂N₂O₂ |
| Exact Mass | 144.0899 |
| Common Adducts | [M+H]⁺, [M+Na]⁺ |
| Expected Major Fragments | [M-NH₃]⁺, [M-H₂O]⁺, [M-CONH₂]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is expected to show distinct peaks corresponding to the O-H, N-H, and C=O functional groups.
The IR spectrum of the related compound 4-Hydroxypiperidine shows a broad absorption band for the O-H stretch in the region of 3300-3600 cm⁻¹ and N-H stretching vibrations around 3200-3400 cm⁻¹. nist.govchemicalbook.com The C-O stretching vibration is typically observed around 1050-1150 cm⁻¹. For the carboxamide group, characteristic absorptions include the C=O stretch (Amide I band) around 1640-1680 cm⁻¹ and the N-H bend (Amide II band) around 1550-1640 cm⁻¹. The IR spectrum of Pyridine-2-carboxamide shows a strong C=O stretch at approximately 1670 cm⁻¹. chemicalbook.com
Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| N-H (Amine) | Stretching | 3200 - 3500 | Medium |
| N-H (Amide) | Stretching | 3100 - 3500 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=O (Amide I) | Stretching | 1640 - 1680 | Strong |
| N-H (Amide II) | Bending | 1550 - 1640 | Medium to Strong |
| C-N | Stretching | 1200 - 1350 | Medium |
| C-O | Stretching | 1050 - 1150 | Medium |
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating its different stereoisomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of this compound. A reversed-phase HPLC method would typically be employed for this purpose.
A suitable HPLC method would involve a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly performed using a UV detector, although other detectors like a charged aerosol detector (CAD) could be used, especially if the analyte has a poor UV chromophore. researchgate.net The method would be validated for parameters such as linearity, precision, accuracy, and specificity to ensure reliable purity assessment. For instance, a study on a related compound, 4-(4-chlorophenyl)-4-hydroxypiperidine, utilized a reverse-phase C18 column with a mobile phase of potassium phosphate buffer and acetonitrile (75:25, v/v) and UV detection at 220 nm. researchgate.net
Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 5-95% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Chiral HPLC for Enantiomeric Purity Assessment
Since this compound possesses at least two chiral centers (at C2 and C4), it can exist as multiple stereoisomers. Chiral HPLC is the primary technique for separating and quantifying these enantiomers and diastereomers to determine the enantiomeric purity of a specific stereoisomer.
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. nih.gov The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), often with a small amount of an amine or acid modifier, is critical for achieving good resolution. researchgate.net The development of a chiral HPLC method often involves screening different chiral columns and mobile phase compositions to find the optimal conditions for separation. nih.gov
General Chiral HPLC Parameters for Enantiomeric Purity of this compound
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) |
| Mobile Phase | Hexane/Isopropanol with a modifier (e.g., diethylamine) |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at ~210 nm |
| Column Temperature | Controlled (e.g., 25 °C) |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This powerful technique allows for the unambiguous assignment of the absolute configuration of chiral centers and provides a detailed map of the molecule's conformation and intermolecular interactions in the solid state.
The process involves irradiating a single crystal of this compound with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded and analyzed. Through complex mathematical transformations, this pattern is converted into a three-dimensional electron density map, from which the positions of individual atoms can be resolved.
For this compound, which possesses stereocenters, X-ray crystallography is indispensable for determining the spatial orientation of the hydroxyl and carboxamide groups relative to the piperidine ring. This information is critical as different stereoisomers can exhibit vastly different biological activities and physical properties.
While specific crystallographic data for this compound is not publicly available, research on analogous structures, such as the two polymorphs of 4-hydroxypiperidine, demonstrates the utility of this technique. researchgate.net In these studies, X-ray diffraction revealed differences in the orientation of the N-H and O-H groups, leading to distinct crystal packing arrangements and hydrogen bonding networks. researchgate.net Such insights are vital for understanding the solid-state stability and solubility of the compound.
Table 1: Hypothetical X-ray Crystallographic Data for a Single Crystal of this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 7.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 742.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.29 |
| R-factor | < 0.05 |
Note: This table is a hypothetical representation to illustrate the type of data obtained from an X-ray crystallography experiment.
Polarimetry for Optical Rotation and Enantiomeric Excess
Polarimetry is a key analytical technique used to investigate the chiral nature of molecules. It measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. This rotation, known as optical rotation, is a characteristic property of a substance and is directly proportional to the concentration of the chiral molecule and the path length of the light through the solution.
For this compound, which can exist as enantiomers, polarimetry is essential for determining the enantiomeric excess (ee) of a sample. Enantiomeric excess is a measure of the purity of one enantiomer over the other and is a critical parameter in the pharmaceutical industry, where often only one enantiomer possesses the desired therapeutic effect.
The specific rotation, [α], is a standardized measure of optical rotation and is calculated using the observed rotation, concentration, and path length. A positive value indicates a dextrorotatory compound (rotates light to the right), while a negative value signifies a levorotatory compound (rotates light to the left). A racemic mixture, containing equal amounts of both enantiomers, will have an optical rotation of zero.
The enantiomeric excess can be determined by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer. While specific optical rotation values for this compound are not readily found in the literature, the principles of polarimetry would be directly applicable to its chiral analysis.
Table 2: Illustrative Polarimetry Data for a Hypothetical Sample of this compound
| Parameter | Value |
| Wavelength | 589 nm (Sodium D-line) |
| Temperature | 20 °C |
| Concentration | 1.0 g/100 mL in Methanol |
| Observed Rotation (α) | +1.5° |
| Path Length (l) | 1 dm |
| Specific Rotation [α] | +1.5° |
| Specific Rotation of Pure (+) Enantiomer | +25.0° |
| Enantiomeric Excess (ee) | 6% |
Note: This table is a hypothetical representation to illustrate the type of data obtained from a polarimetry experiment.
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are crucial for characterizing the thermal stability, melting point, and decomposition profile of a compound. For this compound, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and to study phase transitions. A sharp melting peak in a DSC thermogram is indicative of a pure crystalline substance.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. TGA is used to determine the decomposition temperature and to study the thermal stability of a compound. The resulting data can reveal the presence of residual solvents or water and provide insights into the decomposition mechanism.
A study on 4-hydroxypiperidine utilized DTA-TG (Differential Thermal Analysis-Thermogravimetric Analysis) to investigate its thermal properties. researchgate.net This combined technique provides simultaneous information on thermal events and mass changes. While specific thermal analysis data for this compound is not available, the application of these techniques would be a standard part of its characterization.
Table 3: Representative Thermal Analysis Data for this compound
| Technique | Parameter | Value |
| DSC | Melting Point (Tₘ) | 185 °C |
| DSC | Enthalpy of Fusion (ΔHₘ) | 35 kJ/mol |
| TGA | Onset of Decomposition | 220 °C |
| TGA | Mass Loss at 300 °C | 45% |
Note: This table is a hypothetical representation to illustrate the type of data obtained from thermal analysis experiments.
Q & A
Q. What are the established synthetic routes for 4-Hydroxypiperidine-2-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves functionalizing piperidine-2-carboxamide precursors. A common approach includes:
- Ester-to-amide conversion : Reacting methyl 4-hydroxypiperidine-2-carboxylate with ammonia or amines under controlled pH and temperature (e.g., 60–80°C in methanol) .
- Hydroxylation : Introducing the hydroxyl group via oxidation of a protected piperidine intermediate using reagents like hydrogen peroxide or potassium permanganate, followed by deprotection .
- Key Considerations : Solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), temperature control (prevents side reactions), and stoichiometric ratios of reagents (excess ammonia improves amidation efficiency). Yields range from 40–70%, depending on purification methods (e.g., recrystallization vs. column chromatography) .
Q. How is this compound characterized analytically?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : ESI-MS identifies the molecular ion peak (m/z ~173 for [M+H]) and fragmentation patterns .
Q. What are the primary research applications of this compound?
Methodological Answer:
- Medicinal Chemistry : Serves as a scaffold for enzyme inhibitors (e.g., kinases, proteases) due to its hydrogen-bonding capacity from hydroxyl and carboxamide groups. Assays include competitive inhibition studies with fluorogenic substrates .
- Material Science : Investigated for coordination chemistry applications (e.g., metal-organic frameworks) via its hydroxyl and amide functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in this compound synthesis?
Methodological Answer:
- Controlled Oxidation : Use TEMPO/NaClO systems for selective hydroxylation to minimize over-oxidation byproducts .
- Microwave-Assisted Synthesis : Reduces reaction time (from 24h to 2h) and improves yield by 15–20% through enhanced kinetic control .
- Solvent Screening : Test binary solvent systems (e.g., THF/water) to balance solubility and reactivity. Computational tools (e.g., COSMO-RS) predict optimal solvent combinations .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Isotope Labeling : Use -labeled ammonia during amidation to distinguish carboxamide signals from impurities .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating - couplings and identifying long-range connectivity (e.g., hydroxyl proton to piperidine ring) .
- X-ray Crystallography : Confirm stereochemistry and hydrogen-bonding networks in single crystals grown via slow evaporation (acetonitrile/water mixtures) .
Q. What strategies are effective for derivatizing this compound to enhance bioactivity?
Methodological Answer:
- N-Functionalization : Introduce sulfonamide or acyl groups at the piperidine nitrogen using sulfonyl chlorides or anhydrides (e.g., p-toluenesulfonyl chloride in dichloromethane) to modulate lipophilicity .
- Hydroxyl Group Modifications : Etherification (e.g., benzylation via Williamson synthesis) or phosphorylation to improve membrane permeability .
- SAR Studies : Combine computational docking (AutoDock Vina) with in vitro assays to prioritize derivatives with predicted high affinity for target enzymes .
Q. How do solvent polarity and pH affect the stability of this compound in solution?
Methodological Answer:
- pH Stability : The compound degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions via hydrolysis of the carboxamide. Buffered solutions (pH 6–8) are optimal for long-term storage .
- Solvent Effects : Hydroxyl group aggregation occurs in non-polar solvents (e.g., hexane), reducing solubility. Use DMSO or ethanol for kinetic studies, monitored by UV-Vis spectroscopy at 260 nm .
Q. What experimental designs are recommended for studying enzyme inhibition by this compound derivatives?
Methodological Answer:
- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Example: Incubate target enzyme (e.g., trypsin) with varying substrate and inhibitor concentrations, measuring initial rates spectrophotometrically .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity (K) and enthalpy changes .
- Cellular Models : Validate inhibition in HEK293 or HepG2 cells transfected with target enzymes, using Western blotting to assess downstream protein phosphorylation .
Q. Key Data Contradictions and Resolutions
- Stereochemical Variants : Differing bioactivity reports may arise from undetected racemization during synthesis. Resolution: Chiral HPLC (Chiralpak AD-H column) to separate enantiomers .
- Divergent Enzyme Affinities : Inconsistent IC values across studies may reflect assay conditions (e.g., ionic strength). Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
